molecular formula C20H15Cl2N3O2S B15100434 (5Z)-5-(2,6-dichlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2,6-dichlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15100434
M. Wt: 432.3 g/mol
InChI Key: GEUXERQTLJVENR-BOPFTXTBSA-N
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Description

The compound "(5Z)-5-(2,6-dichlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" is a thiazolo-triazole derivative characterized by a bicyclic core structure ([1,3]thiazolo[3,2-b][1,2,4]triazol-6-one) substituted at the C5 position with a 2,6-dichlorobenzylidene group and at the C2 position with a 4-propoxyphenyl moiety . The Z-configuration of the benzylidene double bond is critical for maintaining planar molecular geometry, which influences intermolecular interactions and biological activity .

Properties

Molecular Formula

C20H15Cl2N3O2S

Molecular Weight

432.3 g/mol

IUPAC Name

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H15Cl2N3O2S/c1-2-10-27-13-8-6-12(7-9-13)18-23-20-25(24-18)19(26)17(28-20)11-14-15(21)4-3-5-16(14)22/h3-9,11H,2,10H2,1H3/b17-11-

InChI Key

GEUXERQTLJVENR-BOPFTXTBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)Cl)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,6-dichlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.

    Formation of the Triazole Ring: This involves the cyclization of hydrazine derivatives with carbonyl compounds.

    Benzylidene Formation: The final step involves the condensation of the intermediate with 2,6-dichlorobenzaldehyde under acidic or basic conditions to form the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2,6-dichlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its ability to interact with specific biological targets, which could lead to the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,6-dichlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of thiazolo-triazole derivatives are highly dependent on substituents at the C2 and C5 positions. Key analogues from the evidence include:

Compound ID C5 Substituent C2 Substituent Yield (%) Melting Point (°C) References
Target Compound 2,6-Dichlorobenzylidene 4-Propoxyphenyl - -
5b - 4-Propoxyphenyl - -
3c - 4-Fluorophenyl - -
2h 4-Chloro-2-ene-substituted 4-Chlorophenylacetamide 58 224–226
6j 2-Chlorobenzylidene 4-Nitrophenylamino 94 110–112
5f Indolin-1-ylmethylene - 64 >280
  • Electron-Withdrawing Groups (EWGs): The 2,6-dichlorobenzylidene group in the target compound enhances lipophilicity and steric bulk compared to simpler benzylidene substituents (e.g., 2-chloro in 6j) . This may improve blood-brain barrier penetration, a critical factor for anticonvulsant activity .
  • Alkoxy Substituents: The 4-propoxyphenyl group at C2 (shared with compound 5b) introduces flexibility and moderate electron-donating effects, balancing solubility and receptor binding .

Pharmacological Activity Comparison

Anticonvulsant activity data from and highlight the impact of substituents:

Compound ID Model (ED50, mg/kg) Protective Index (PI) Selectivity References
5b PTZ: 63.4 1.7 Dual (MES + PTZ)
3c MES: 49.1 1.9 MES-selective
Carbamazepine - <0.44 -
  • 4-Propoxyphenyl (5b): Demonstrates dual activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, with a PI of 1.7, outperforming carbamazepine . The propoxy group may enhance metabolic stability compared to smaller alkoxy substituents.
  • 4-Fluorophenyl (3c): Higher PI (1.9) but selective for MES, indicating fluorine’s role in tuning target specificity .

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